5-Bromo-2-ethylthiazole

説明

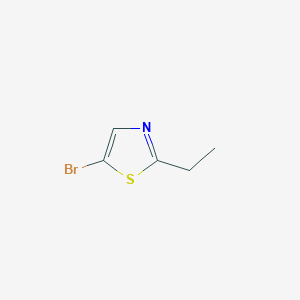

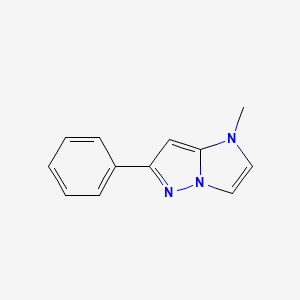

5-Bromo-2-ethylthiazole is a chemical compound with the linear formula C5H6BrNS . It has a molecular weight of 192.08 . It is a yellow liquid in its physical form .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethylthiazole is represented by the linear formula C5H6BrNS . The InChI code for this compound is 1S/C5H6BrNS/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-ethylthiazole are not available, thiazole derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo donor-acceptor, nucleophilic, and oxidation reactions .

Physical And Chemical Properties Analysis

5-Bromo-2-ethylthiazole is a yellow liquid . The compound has a molecular weight of 192.08 .

科学的研究の応用

Antiproliferative/Cytotoxic Activity

5-Bromo-2-ethylthiazole derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic activities against human cancer cell lines. These compounds have shown promising results, with some analogues exhibiting better or comparable activity to cisplatin, a common chemotherapy drug, while also presenting lower toxicity .

Antifungal and Antibacterial Effects

Thiazole derivatives, including those brominated at the 5-position, have been reported to possess significant antifungal and moderate antibacterial effects. This makes them valuable for the development of new antimicrobial agents that could be used to treat various fungal and bacterial infections .

Antiprotozoal Activity

The antiprotozoal activity of thiazole compounds is another area of interest. These compounds can be designed to target protozoan parasites, offering potential treatments for diseases such as malaria and leishmaniasis .

Cancer Chemopreventive Properties

High consumption of cruciferous vegetables, which produce indole phytoalexins that are structurally similar to 5-Bromo-2-ethylthiazole, has been associated with a decreased risk of cancer. This suggests that 5-Bromo-2-ethylthiazole derivatives could also possess cancer chemopreventive properties .

Neuroprotective Applications

Some thiazole derivatives have shown neuroprotective effects. For instance, the anti-aggregation effect of certain compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis, indicating potential applications in neurodegenerative disease management .

Antitumor and Cytotoxic Drug Development

Thiazoles, including 5-Bromo-2-ethylthiazole, are found in biologically active compounds with antitumor and cytotoxic effects. They have been utilized in the synthesis of drugs that demonstrate potent effects on various human tumor cell lines, including prostate cancer .

Chemical Reaction Accelerators

Due to the reactive nature of the thiazole ring, 5-Bromo-2-ethylthiazole can be used as a chemical reaction accelerator in various synthetic processes. This application is particularly useful in industrial chemistry for the efficient production of complex molecules .

将来の方向性

While specific future directions for 5-Bromo-2-ethylthiazole are not mentioned in the search results, thiazole derivatives are of significant interest in medicinal chemistry due to their extensive biological activities . They are being studied for their potential applications in the treatment of various diseases .

作用機序

Target of Action

Thiazole derivatives have been found to be key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.

Mode of Action

For instance, some thiazole derivatives can inhibit enzymes, block receptors, or interfere with biochemical pathways .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antitumor and cytotoxic activity

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .

特性

IUPAC Name |

5-bromo-2-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLOCJDQVWVTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671734 | |

| Record name | 5-Bromo-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethylthiazole | |

CAS RN |

1086382-44-6 | |

| Record name | Thiazole, 5-bromo-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)

![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)

![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)